molecular formula H8N2O4S B087123 Ammonium-d8 sulfate CAS No. 13814-01-2

Ammonium-d8 sulfate

Cat. No. B087123
CAS RN: 13814-01-2
M. Wt: 140.19 g/mol
InChI Key: BFNBIHQBYMNNAN-KTOHAENGSA-N
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Patent
US05624649

Procedure details

Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[Cl-].[K+:9].N>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:9].[K+:9] |f:0.1.2,3.4,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting washed potassium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved sulfate

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05624649

Procedure details

Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[Cl-].[K+:9].N>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:9].[K+:9] |f:0.1.2,3.4,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting washed potassium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved sulfate

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05624649

Procedure details

Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[Cl-].[K+:9].N>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:9].[K+:9] |f:0.1.2,3.4,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting washed potassium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved sulfate

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.